叔丁基 N-(1-氰基-2-甲基丙基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of tert-butyl N-(1-cyano-2-methylpropyl)carbamate involves several key steps, including acylation, nucleophilic substitution, and reduction processes. An efficient synthetic method was established, starting from commercially available precursors, to achieve a high total yield of the target compound through a series of optimized reactions (Zhao et al., 2017).

Molecular Structure Analysis

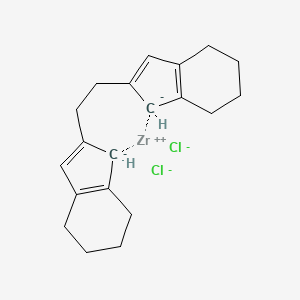

The molecular structure of tert-butyl N-(1-cyano-2-methylpropyl)carbamate is characterized by its unique carbamate group attached to a tert-butyl moiety, which plays a crucial role in its reactivity and interaction with other molecules. The crystal structure analysis of similar carbamate derivatives has provided insights into the spatial arrangement and potential for molecular interactions (Ober et al., 2004).

Chemical Reactions and Properties

This compound participates in a variety of chemical reactions, including C-H amination, which is facilitated by specific catalysts to yield oxazolidinone derivatives. Such transformations underscore its utility as a versatile building block in organic synthesis (Yakura et al., 2007). Additionally, tert-butyl N-(1-cyano-2-methylpropyl)carbamate can undergo deprotection reactions under mild conditions, showcasing its compatibility with sensitive functional groups and its applicability in complex synthetic routes (Li et al., 2006).

科学研究应用

合成和生物活性

- 药物化学中的合成和活性:叔丁基 N-(1-氰基-2-甲基丙基)氨基甲酸酯参与各种化合物的合成。例如,包括叔丁基氨基甲酸酯衍生物在内的化合物已在药物化学中显示出潜力,例如表现出抗心律失常和降压特性 (Chalina、Chakarova 和 Staneva,1998)。

化学合成和应用

合成过程中的中间体:该化合物在各种化学合成过程中作为关键中间体。例如,它用于 2'-脱氧核糖核苷酸的碳环类似物的对映选择性合成,为有机化学和药物开发领域做出了重大贡献 (Ober、Marsch、Harms 和 Carell,2004)。

在有机反应和催化中的作用:该化合物还参与硅和氮之间的金属化和烷基化等反应,展示了其在有机化学中的多功能性及其在开发新的合成方法中的潜在用途 (Sieburth、Somers 和 O'hare,1996)。

在结构和分子研究中的作用

- 晶体学和分子结构分析:它的用途扩展到晶体学和分子结构分析。例如,涉及叔丁基氨基甲酸酯衍生物的研究有助于理解分子相互作用和晶体结构,这在材料科学和分子工程中很重要 (Das 等,2016)。

对分析化学的贡献

- 分析化学:在分析化学领域,叔丁基氨基甲酸酯的衍生物在改进色谱分离等方法中发挥着作用,展示了它们在改进分析技术中的效用 (Husain、Christian 和 Warner,1995)。

安全和危害

属性

IUPAC Name |

tert-butyl N-(1-cyano-2-methylpropyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-7(2)8(6-11)12-9(13)14-10(3,4)5/h7-8H,1-5H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWOVCNHAYAEVSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C#N)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-(1-cyano-2-methylpropyl)carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

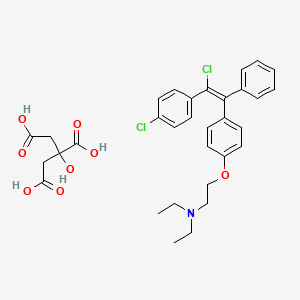

![2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride](/img/structure/B1146689.png)

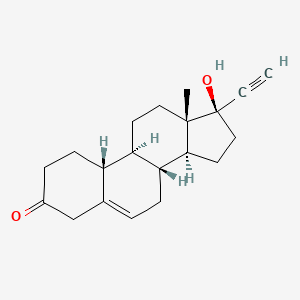

![(1S,3R,8R,10S)-5,6,12,13-Tetramethoxy-5,6,12,13-tetramethyl-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecane-2,9-diol](/img/structure/B1146699.png)